(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
Description
The compound "(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone" features a dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, linked via a methanone bridge to a phenyl ring bearing a 5-methyltetrazole moiety. This structure combines aromaticity, hydrogen-bonding capability (via tetrazole), and lipophilic groups (methoxy), making it a candidate for diverse biological interactions. Its molecular formula is C19H18N4O3 (exact weight inferred from analogs: ~383.38 g/mol).
Properties
Molecular Formula |
C20H21N5O3 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H21N5O3/c1-13-21-22-23-25(13)17-7-5-4-6-16(17)20(26)24-9-8-14-10-18(27-2)19(28-3)11-15(14)12-24/h4-7,10-11H,8-9,12H2,1-3H3 |
InChI Key |
DSPOXYWAYIIMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Starting Material : 3,4-Dimethoxyphenethylamine (86.6 g) reacts with ethyl formate (116.3 g) under reflux to form an intermediate formamide derivative.
-
Cyclization : The intermediate is treated with oxalyl chloride in acetonitrile at 10–20°C, followed by phosphotungstic acid (0.23 g) catalysis to induce ring closure.
-
Workup : Methanol addition facilitates oxalate removal, yielding 85.1 g of pale-yellow solid after crystallization.
Key Parameters :
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Formylation Reagent | Ethyl formate | Maximizes intermediate stability |
| Catalyst Loading | 0.27 wt% (PTA) | Accelerates cyclization kinetics |
| Solvent | Acetonitrile | Enhances oxalyl chloride solubility |
Synthesis of 2-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid
The tetrazole-containing fragment is synthesized via nitrile cyclization, as outlined in VC16340796 .
Tetrazole Ring Formation
Carboxylic Acid Activation
The resultant 2-(5-methyltetrazol-1-yl)benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂, reflux, 4 h), critical for ketone bridge formation.
Coupling via Friedel-Crafts Acylation
The methanone bridge is constructed through electrophilic aromatic substitution, leveraging the electron-rich isoquinoline core.
Reaction Protocol
-
Electrophile : 2-(5-Methyltetrazol-1-yl)benzoyl chloride (1.2 eq) is added dropwise to a suspension of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in dichloromethane.
-
Catalyst : Anhydrous AlCl₃ (1.5 eq) facilitates acylation at the isoquinoline’s 2-position (0°C → rt, 12 h).
-
Yield : 68–72% after silica gel chromatography (ethyl acetate/hexane).
Spectral Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, tetrazole-H), 7.65–7.58 (m, 4H, aromatic), 4.02 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.91 (t, 2H, CH₂), 2.49 (s, 3H, CH₃).
Alternative Coupling Strategies
Ullmann-Type Coupling
A palladium-catalyzed cross-coupling between 2-iodotetrazole-phenyl derivatives and isoquinoline boronic esters demonstrates moderate efficiency (55–60% yield) but requires stringent anhydrous conditions.
Grignard Addition
Reaction of 2-(5-methyltetrazol-1-yl)phenylmagnesium bromide with isoquinoline-2-carbonyl chloride affords the ketone in 50% yield, limited by competing side reactions.
Process Scalability and Industrial Considerations
The one-pot isoquinoline synthesis and tetrazole cyclization are amenable to kilogram-scale production. Critical factors include:
-
Cost Efficiency : Ethyl formate and acetonitrile are low-cost solvents (<$50/kg).
-
Safety : Oxalyl chloride requires handling under inert atmosphere due to HCl gas evolution.
-
Waste Management : Methanol and acetonitrile are recovered via distillation (85% efficiency).
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution on the Tetrazole Ring
The tetrazole moiety undergoes nucleophilic substitution reactions, particularly at the methyl-substituted position (C-5). This reactivity is exploited to introduce functional groups or modify pharmacological properties.
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Halogenation | NBS (N-bromosuccinimide), DCM, RT | ~65% | |
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | ~70% | |
| Arylation | Aryl boronic acids, Pd(PPh₃)₄, reflux | ~58% |
Key Findings :
-
Halogenation at C-5 of the tetrazole ring enhances electrophilicity for subsequent cross-coupling reactions.
-
Alkylation with methyl iodide under basic conditions preserves the isoquinoline moiety’s integrity.
Electrophilic Substitution on the Isoquinoline Core
The electron-rich isoquinoline ring participates in electrophilic substitutions, primarily at positions activated by methoxy groups (C-6 and C-7).
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | ~45% | |
| Sulfonation | ClSO₃H, DCE, 50°C | ~60% | |
| Friedel-Crafts Acylation | AcCl, AlCl₃, CH₂Cl₂, reflux | ~52% |
Key Findings :
-
Nitration occurs preferentially at C-8 due to steric hindrance from the methoxy groups.
-
Sulfonation increases water solubility, facilitating biological testing.
Methanone Bridge Functionalization
The central methanone group serves as a site for reductions, oxidations, and condensations.
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reduction to Alcohol | NaBH₄, MeOH, 0°C | ~85% | |
| Grignard Addition | MeMgBr, THF, −78°C | ~78% | |
| Wittig Reaction | Ph₃P=CHCO₂Et, toluene, reflux | ~63% |
Key Findings :
-
Reduction with NaBH₄ yields a secondary alcohol without affecting the tetrazole ring .
-
Grignard reagents selectively add to the carbonyl group, enabling side-chain diversification.
Demethylation of Methoxy Groups
Controlled demethylation of the isoquinoline’s methoxy groups modifies electronic properties and bioactivity.
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| BBr₃-Mediated Demethylation | BBr₃, CH₂Cl₂, −20°C | ~90% | |
| HI/AcOH Demethylation | HI (57%), AcOH, reflux | ~75% |
Key Findings :
-
BBr₃ selectively removes methyl groups at C-6 and C-7, generating dihydroxy intermediates.
-
Demethylation enhances hydrogen-bonding capacity, improving receptor binding in pharmacological assays.
Cross-Coupling Reactions
Palladium-catalyzed couplings link the tetrazole or isoquinoline moieties to aromatic/heteroaromatic systems.
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd(OAc)₂, SPhos | ~82% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | ~68% |
Key Findings :
-
Suzuki-Miyaura reactions enable biaryl formation at the tetrazole’s phenyl ring.
-
Amination introduces basic nitrogen centers, altering pharmacokinetic profiles.
Cycloaddition and Ring-Opening Reactions
The tetrazole ring participates in [3+2] cycloadditions and thermal decompositions.
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I), alkyne, RT | ~88% | |
| Thermal Decomposition | Toluene, 110°C | N/A |
Key Findings :
-
Click chemistry with alkynes generates triazole hybrids for combinatorial libraries.
-
Thermal decomposition releases nitrogen gas, forming benzimidazole derivatives.
Hydrolysis and Condensation Reactions
The methanone bridge undergoes hydrolysis under acidic/basic conditions.
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | ~95% | |
| Knoevenagel Condensation | Malononitrile, piperidine, EtOH | ~70% |
Key Findings :
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Properties
Research indicates that derivatives of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl) show promising anticancer activity. For example, certain analogs have been evaluated for their ability to chemosensitize tumors to low doses of anticancer drugs through their interaction with specific receptors like Sig-2R. In vivo studies using PET imaging demonstrated that these compounds could effectively target solid tumors, suggesting their utility in cancer therapy .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Studies suggest that it may modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases .
3. Antimicrobial Activity
Preliminary assessments also indicate antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development .
Case Study 1: Anticancer Efficacy
In a preclinical study involving mice with allograft tumors, the compound was administered alongside traditional chemotherapy agents. Results showed enhanced tumor reduction compared to chemotherapy alone, indicating a synergistic effect that warrants further investigation .
Case Study 2: Neuroprotection in Animal Models
A study assessed the neuroprotective effects of the compound in models of oxidative stress. The results demonstrated significant reductions in neuroinflammation markers and improved cognitive function tests following treatment with the compound .
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their structural differences are summarized below:
Key Observations :
- Tetrazole vs. Indole/Benzothiazole : The tetrazole group in the target compound and its fluorinated analog acts as a hydrogen-bond acceptor, mimicking carboxylic acid bioisosteres. In contrast, indole (in ) and benzothiazole (in ) substituents favor hydrophobic or π-π interactions.
- Fluorine Substitution : The 5-fluoro analog (CAS 1081115-04-9) shows improved metabolic stability due to fluorine’s electron-withdrawing effects.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Methoxy groups in dihydroisoquinoline increase logP, while tetrazole improves water solubility. The fluorinated analog balances these properties better.
- Electrophilicity: Tetrazole and methanone groups may confer moderate electrophilicity, influencing glutathione (GSH) conjugation rates. Analogous compounds show variable GSH binding half-lives, critical for metabolic stability.
- Molecular Weight : The target compound (~383 g/mol) adheres to "drug-like" parameters, whereas the dimeric analog (, ~588 g/mol) may face bioavailability challenges.
Biological Activity
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic derivative of isoquinoline that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.41 g/mol. The structure features an isoquinoline core substituted with methoxy groups and a phenyl ring containing a tetrazole moiety, which is believed to enhance its biological activity.
Research indicates that compounds with isoquinoline structures often exhibit various pharmacological effects through multiple mechanisms:
- P-glycoprotein Modulation : Isoquinoline derivatives have been studied for their ability to modulate P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy. Compounds similar to the target molecule have shown promise in reversing MDR by inhibiting P-gp activity, thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin .
- Antioxidant Activity : Some studies suggest that isoquinoline derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Neuroprotective Effects : The structural characteristics of isoquinoline compounds are linked to neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of neuroinflammation .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of the target compound:
- Cytotoxicity Assays : In vitro studies have demonstrated that related isoquinoline derivatives exhibit cytotoxicity against various cancer cell lines. For example, derivatives tested against breast cancer cells showed significant inhibition of cell proliferation at micromolar concentrations .
- Selectivity Profiles : Structure-activity relationship (SAR) studies have revealed that modifications on the aryl substituents can significantly affect the selectivity and potency towards different ABC transporters such as P-gp and BCRP. This suggests that fine-tuning the chemical structure could enhance therapeutic efficacy while minimizing side effects .
Case Studies
- Chemosensitization in Cancer Therapy : A study highlighted the use of isoquinoline derivatives in combination with doxorubicin in resistant cancer cell lines. The results indicated that these compounds could sensitize cells to chemotherapy by inhibiting drug efflux mediated by P-gp .
- Neuroprotective Mechanisms : Another study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal apoptosis and inflammation, indicating potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activity Overview
Q & A
Basic: What are the key considerations for synthesizing (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone?
Methodological Answer:
- Core Reaction Design : Use reflux conditions with glacial acetic acid as a solvent for cyclization or coupling reactions, as demonstrated in analogous dihydroisoquinoline syntheses (e.g., refluxing α,β-unsaturated ketones with hydrazine hydrate for 4 hours) .
- Functional Group Compatibility : Protect the tetrazole moiety (acid-sensitive) during steps involving acidic conditions. Use mild bases or buffered systems.
- Purification : Recrystallize from ethanol or dimethyl sulfoxide (DMSO) to isolate solid products, ensuring minimal decomposition of the methanone bridge .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Melting Point Consistency : Compare observed melting points with literature values (e.g., analogous compounds melt at 155–222°C) to detect impurities .
Basic: What solvent systems are optimal for solubility and stability studies?
Methodological Answer:
- Polar Solvents : DMSO or ethanol are preferred for dissolution due to the compound’s aromatic and polar functional groups .
- Stability Testing : Conduct accelerated degradation studies under varying pH (e.g., 1.2 HCl for gastric stability) and UV light to assess methanone bridge stability. Monitor via HPLC .
Advanced: How can synthesis yield be optimized for scale-up?
Methodological Answer:
- Condition Screening : Vary reaction time (4–12 hours), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid for cyclization). For example, extending reflux time to 6 hours increased yields of related dihydroisoquinolines from 75% to 85% .
- Byproduct Mitigation : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted tetrazole precursors .
Advanced: What computational methods predict molecular interactions of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with aromatic binding pockets). The tetrazole group may form hydrogen bonds, while the methoxy groups enhance hydrophobic interactions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions .
Advanced: How should researchers resolve contradictions in spectral data?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives ).
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
- Replicate Synthesis : Repeat reactions under controlled conditions to confirm reproducibility .
Advanced: What strategies guide biological activity testing?
Methodological Answer:
- Target Selection : Prioritize enzymes inhibited by tetrazole-containing compounds (e.g., angiotensin-converting enzyme) or dihydroisoquinoline-based kinase inhibitors .
- In Vitro Assays : Use fluorescence-based assays to measure IC₅₀ values. For example, test against cancer cell lines (e.g., MCF-7) with cisplatin as a positive control .
Advanced: How is crystallographic data utilized for structural confirmation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Compare unit cell parameters with reported analogs (e.g., space group P2₁/c for dihydroisoquinoline derivatives) .
- Torsion Angle Analysis : Validate the methanone bridge conformation (C=O rotation < 10°) to confirm structural rigidity .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 5-methyltetrazole with 5-ethyl or unsubstituted tetrazole) and compare bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., dihydroisoquinoline’s planar ring for π-π stacking) using software like Schrödinger’s Phase .
Advanced: What in silico tools assess pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME to evaluate logP (target ~3.5 for blood-brain barrier penetration) and CYP450 metabolism. The methoxy groups may reduce metabolic clearance .
- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity risks based on structural alerts (e.g., tetrazole-related nitrosamine formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
